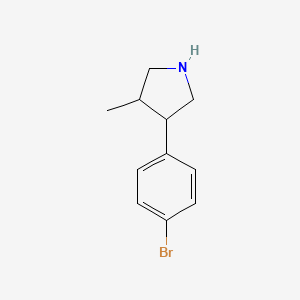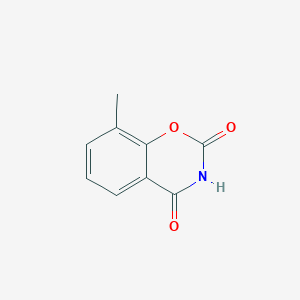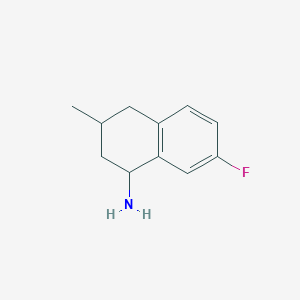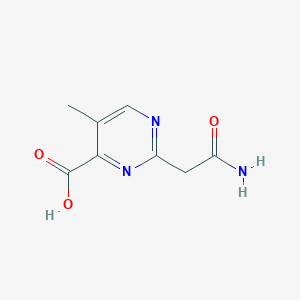
2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is an organic compound with a molecular formula of C12H14O3 It is a derivative of propanoic acid, characterized by the presence of a 3-methylphenyl group and two methyl groups attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-methylpropanal.
Reaction with Tetrabutylammonium Iodide: The 3-methylbenzyl chloride reacts with 2-methylpropanal in the presence of tetrabutylammonium iodide to form an intermediate aldehyde.
Reduction: The intermediate aldehyde is then reduced using sodium borohydride (NaBH4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(3-methylphenyl)propanol: A related compound with a hydroxyl group instead of a carboxyl group.
3-(2,2-Dimethyl-3-hydroxypropyl)toluene: Another similar compound used in the fragrance industry.
Uniqueness: 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
HDFVZFNLEBXNTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13220182.png)


![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)


amine](/img/structure/B13220255.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
